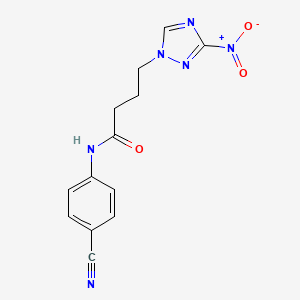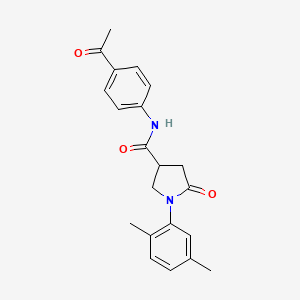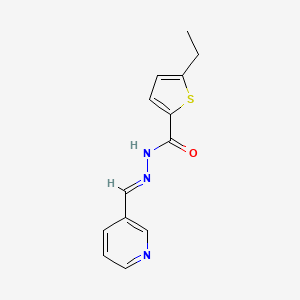
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamides and has a molecular formula of C17H16FN3O3S.
Mécanisme D'action
The exact mechanism of action of N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of certain enzymes and proteins involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and invasion of cancer cells, and reduce inflammation in various tissues. Additionally, it has been found to have a favorable safety profile and low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X in lab experiments is its potential therapeutic properties in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for drug development. However, one of the limitations of using N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X is the lack of understanding of its mechanism of action and potential side effects, which require further investigation.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X. One of the areas of interest is the development of more efficient synthesis methods to obtain higher yields of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X and its potential side effects. Moreover, clinical trials are needed to evaluate the safety and efficacy of N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X in humans, which may pave the way for its use as a therapeutic agent in various diseases.
Méthodes De Synthèse
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline and 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide X has been extensively studied for its potential therapeutic properties in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties in preclinical studies. In particular, it has shown promising results in the treatment of breast cancer, prostate cancer, and lung cancer.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-24(22,23)14-10-8-13(9-11-14)20-12-4-3-7-17(20)21/h1-2,5-6,8-11,19H,3-4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPCRAIRZXZDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5083267.png)




![ethyl 5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5083311.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5083315.png)

![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)

![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)